molecular formula C4H11NO B8386710 2-Amino-2-butanol

2-Amino-2-butanol

Cat. No. B8386710
M. Wt: 89.14 g/mol
InChI Key: VKPHHYUEMRNFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04623690

Procedure details

603 g of anhydrous ethylacetate, 603 g of trimethylol propane, 133.5 g of dimethyl amino ethanol and 178.5 g of methyl diethanol amine are dissolved. Into this solution in a double wall flask there is added drop by drop a solution of 522 g of anhydrous ethylacetate and 1044 g of toluylene diisocyanate at 40° C., under thorough agitation and simultaneous cooling, over a period of 3 hours, wherein the temperature does not exceed 50° C. To complete the reaction, the mixture is then heated to 60° C. and after attaining a NCO proportion of 0% it is diluted with 490 g of ethylene glycol monoethyl ether. The ethylacetate is distilled off as completely as possible in vacuo at 60° C. and the product diluted with further 500 g of ethylene glycol monoethyl ether.
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
490 g
Type
solvent
Reaction Step Two
Quantity
1044 g
Type
reactant
Reaction Step Three
Quantity
522 g
Type
solvent
Reaction Step Three
Quantity
603 g
Type
reactant
Reaction Step Four
Quantity
133.5 g
Type
reactant
Reaction Step Four
Quantity
178.5 g
Type
reactant
Reaction Step Four
Quantity
603 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]([CH2:8][OH:9])(CO)CC)O.CCC(C)([NH2:14])O.CN(CCO)CCO.C1C=C[C:27]([CH:30](N=C=O)[N:31]=[C:32]=[O:33])=[CH:26]C=1>C(OCCO)C.C(OC(=O)C)C>[NH2:14][CH2:26][CH2:27][CH2:30][NH:31][C:32]([O:9][CH2:8][CH3:3])=[O:33]

Inputs

Step One
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
490 g
Type
solvent
Smiles
C(C)OCCO
Step Three
Name
Quantity
1044 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(N=C=O)N=C=O
Name
Quantity
522 g
Type
solvent
Smiles
C(C)OC(C)=O
Step Four
Name
Quantity
603 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
133.5 g
Type
reactant
Smiles
CCC(O)(N)C
Name
Quantity
178.5 g
Type
reactant
Smiles
CN(CCO)CCO
Name
Quantity
603 g
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 50° C
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
The ethylacetate is distilled off as completely as possible in vacuo at 60° C.
ADDITION
Type
ADDITION
Details
the product diluted with further 500 g of ethylene glycol monoethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NCCCNC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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